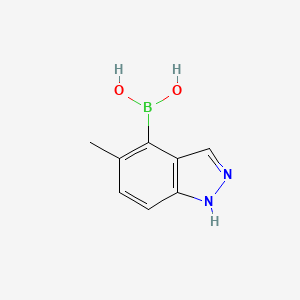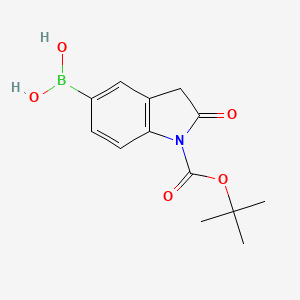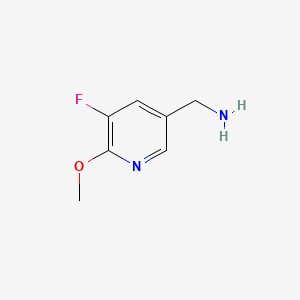
(5-Fluoro-6-methoxypyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-6-methoxypyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 6-position, and a methanamine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-6-methoxypyridin-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-hydroxypyridine.
Fluorination: The hydroxyl group at the 5-position is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amination: The final step involves the conversion of the 3-position to a methanamine group using a reductive amination process with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
(5-Fluoro-6-methoxypyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-6-methoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
(5-Fluoro-6-chloropyridin-3-YL)methanamine: Similar structure but with a chlorine atom instead of a methoxy group.
(5-Fluoro-6-hydroxypyridin-3-YL)methanamine: Contains a hydroxyl group instead of a methoxy group.
(5-Fluoro-6-methylpyridin-3-YL)methanamine: Features a methyl group instead of a methoxy group.
Uniqueness: (5-Fluoro-6-methoxypyridin-3-YL)methanamine is unique due to the presence of both a fluorine and a methoxy group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence its electronic properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(5-fluoro-6-methoxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLXOBLQKWSCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
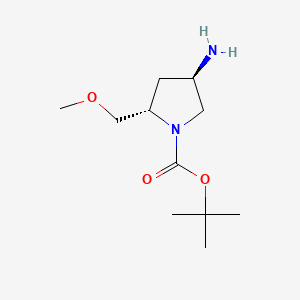
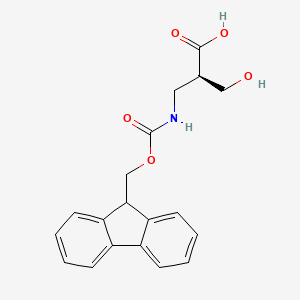
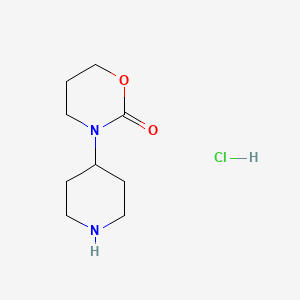
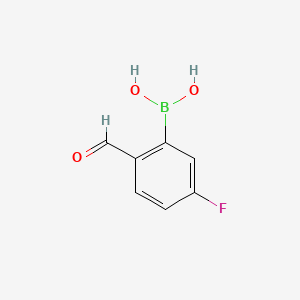
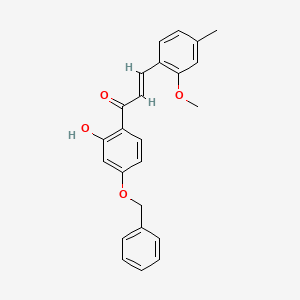
![4,6-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567222.png)
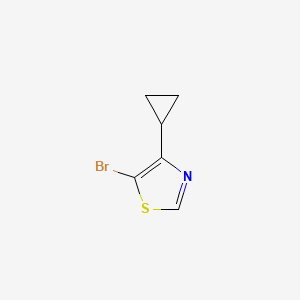
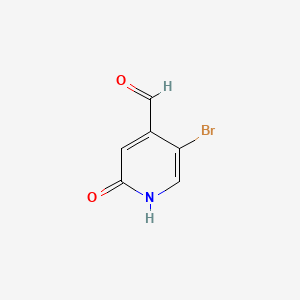
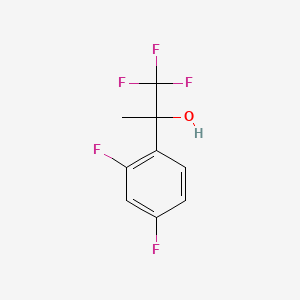
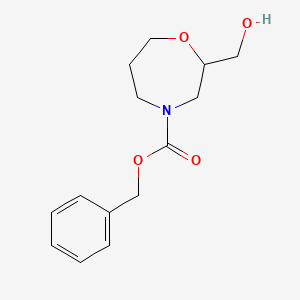
![2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole](/img/structure/B567230.png)
